
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine, oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine, oxalic acid (also known as 1-oxalyl-3,5-dimethyl-1H-pyrazole or OXDMP) is a compound that has been used in a variety of scientific research applications. OXDMP is a chiral compound that has been used in both organic and inorganic chemistry, and has been found to have a wide range of biochemical and physiological effects. OXDMP is a versatile compound that has been used in a variety of laboratory experiments and has shown promise in a number of different scientific fields.
科学的研究の応用
OXDMP has been used in a variety of scientific research applications, including chromatography, spectroscopy, and enzymatic reactions. OXDMP is also used in the synthesis of a variety of organic compounds, including chiral compounds and polymers. OXDMP has also been used as a catalyst for a number of reactions, including Diels-Alder reactions and aldol condensations. OXDMP has also been used in the synthesis of pharmaceuticals, including antibiotics and antiviral drugs.
作用機序
The mechanism of action of OXDMP is not fully understood, but it is believed to act as a catalyst for a number of reactions. OXDMP is believed to act as a Lewis acid, which means that it can accept electrons from other molecules. This allows OXDMP to act as a catalyst for a variety of reactions, including Diels-Alder reactions and aldol condensations. OXDMP is also believed to act as a nucleophile, which means that it can donate electrons to other molecules, allowing it to act as a catalyst for a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of OXDMP are not fully understood, but it has been found to have a number of beneficial effects. OXDMP has been found to be a potent antioxidant and anti-inflammatory agent, and it has also been found to have antiviral and antibacterial properties. In addition, OXDMP has been found to have an inhibitory effect on the growth of certain cancer cells.
実験室実験の利点と制限
The advantages of using OXDMP in lab experiments include its low toxicity, its low cost, and its wide range of applications. OXDMP is a relatively stable compound and is not prone to degradation, making it an ideal choice for laboratory experiments. However, OXDMP does have some limitations, such as its low solubility in water and its lack of stability in the presence of strong acids and bases.
将来の方向性
The future directions for OXDMP are numerous, and include further research into its biochemical and physiological effects, as well as its potential applications in medicine, agriculture, and industry. Additionally, further research into the synthesis of OXDMP and its derivatives could lead to the development of new and more efficient synthesis methods. Finally, research into the mechanism of action of OXDMP could lead to the development of new and more efficient catalysts for a variety of organic and inorganic reactions.
合成法
The synthesis of OXDMP is a multi-step process that involves a series of chemical reactions. The first step is to synthesize the starting material, which is a 3,5-dimethyl-1H-pyrazole. This is done by reacting an aqueous solution of sodium hydroxide with an aldehyde in the presence of a catalytic amount of copper sulfate. The resulting 3,5-dimethyl-1H-pyrazole is then reacted with oxalic acid in a polar solvent, such as dimethyl sulfoxide, to produce OXDMP.
特性
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.C2H2O4/c1-4(8)7-5(2)9-10-6(7)3;3-1(4)2(5)6/h4H,8H2,1-3H3,(H,9,10);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKVUYAZOREBSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine; oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

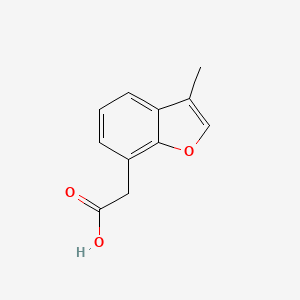
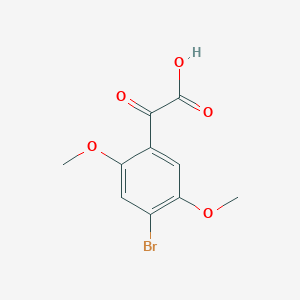

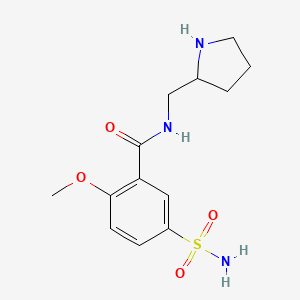
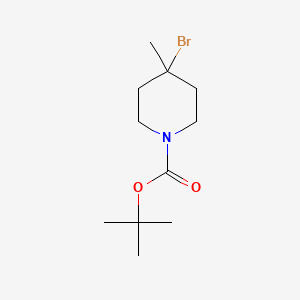
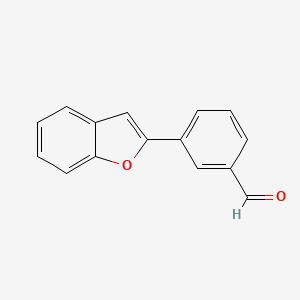
![3,5-dimethyl 2,6-bis[2-(dimethylamino)ethyl]-1-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride](/img/structure/B6617507.png)
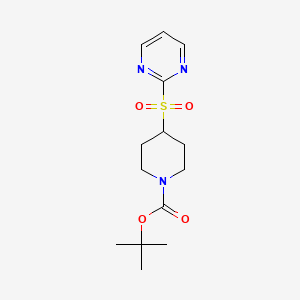
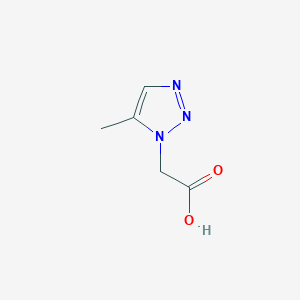

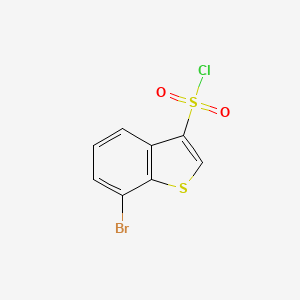
![4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B6617557.png)

